5-Chloro-6-cyanonicotinic acid
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Overview
Description
5-Chloro-6-cyanonicotinic acid is a chemical compound with the molecular formula C7H3ClN2O2 and a molecular weight of 182.56 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 6-position on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-cyanonicotinic acid typically involves the cyclization of DL-malic acid followed by an ammonification reaction . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various derivatives of nicotinic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of low-cost raw materials and efficient reaction conditions, such as those mentioned above, are likely employed to ensure cost-effective and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-cyanonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The replacement of one functional group with another, often facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of various substituted nicotinic acid derivatives .
Scientific Research Applications
5-Chloro-6-cyanonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-6-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzymatic activities and signaling pathways. For instance, it may interact with enzymes involved in oxidative stress or inflammation, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Chloro-6-cyanonicotinic acid include:
6-Chloronicotinic acid: Differing by the absence of the cyano group.
5-Cyanonicotinic acid: Lacking the chlorine atom.
Nicotinic acid: The parent compound without any substitutions.
Uniqueness
This compound is unique due to the presence of both chlorine and cyano groups on the pyridine ring. This dual substitution imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H3ClN2O2 |
---|---|
Molecular Weight |
182.56 g/mol |
IUPAC Name |
5-chloro-6-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) |
InChI Key |
FXJGOCIGSJIXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)C(=O)O |
Origin of Product |
United States |
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